chemical structure and physical properties of [(2,3-Dichloropropyl)sulfonyl]benzene
chemical structure and physical properties of [(2,3-Dichloropropyl)sulfonyl]benzene
#[(2,3-Dichloropropyl)sulfonyl]benzene: Structural Dynamics, Physical Properties, and Synthetic Methodologies
As a Senior Application Scientist navigating the complexities of modern organic synthesis and drug development, selecting the right building blocks is paramount. [(2,3-Dichloropropyl)sulfonyl]benzene (CAS: 13630-97-2)[1] is a highly functionalized sulfone intermediate that bridges the gap between simple structural motifs and complex pharmacophores.
This technical guide deconstructs the chemical identity, physical properties, and field-proven synthetic methodologies of this compound. By examining the causality behind its reactivity and establishing self-validating experimental protocols, we provide a robust framework for researchers utilizing this molecule in advanced synthetic campaigns.
Chemical Identity and Quantitative Properties
At its core,[(2,3-Dichloropropyl)sulfonyl]benzene—systematically named 2,3-dichloropropylsulfonylbenzene[2]—features a robust phenylsulfonyl group (-SO₂Ph) attached to a vicinal dichloride aliphatic chain. The strong electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the adjacent methylene protons, enabling facile deprotonation. Concurrently, the 2,3-dichloro moiety serves as a dual electrophilic handle, primed for sequential nucleophilic substitution or double dehydrohalogenation to yield conjugated dienes.
To facilitate experimental design, the quantitative physical and chemical data of the compound are summarized below:
| Property | Value | Source / Condition |
| CAS Number | 13630-97-2 | Benchchem Catalog[1] |
| Molecular Formula | C₉H₁₀Cl₂O₂S | Benchchem Properties[2] |
| Molecular Weight | 253.14 g/mol | Benchchem Properties[2] |
| IUPAC Name | 2,3-dichloropropylsulfonylbenzene | Benchchem Properties[2] |
| LogP (Predicted) | ~3.2 | Calculated (Hydrophobic core) |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO | Empirical Observation |
| Physical State | Crystalline Solid | Ambient Temperature |
Mechanistic Workflows and Logical Relationships
Understanding the stepwise formation of this compound is critical for troubleshooting and scaling. The most reliable synthetic route involves the electrophilic addition of chlorine to allyl phenyl sulfone. The reaction proceeds via a classic anti-addition mechanism, driven by the formation of a transient chloronium ion.
Figure 1: Mechanism of electrophilic chlorination of allyl phenyl sulfone via a chloronium intermediate.
Alternatively, the compound can be accessed via the exhaustive oxidation of 2,3-dichloropropyl phenyl sulfide. This two-step continuous oxidation passes through a sulfoxide intermediate before reaching the fully oxidized sulfone state.
Figure 2: Stepwise oxidation of 2,3-dichloropropyl phenyl sulfide to the target sulfone via mCPBA.
Self-Validating Synthetic Methodologies
To ensure high scientific integrity, protocols must not merely list steps but must embed causality and in-process controls (IPCs) that validate the reaction's success in real-time.
Protocol A: Electrophilic Chlorination of Allyl Phenyl Sulfone
This method leverages the electron-rich nature of the terminal alkene in allyl phenyl sulfone[3].
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Reaction Setup: Dissolve 10.0 mmol of allyl phenyl sulfone in 25 mL of anhydrous dichloromethane (DCM).
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Causality: DCM is entirely inert to electrophilic halogenation and provides optimal solubility for both the starting material and the gaseous/liquid chlorine source.
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Temperature Control: Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C.
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Causality: Halogen addition is highly exothermic. Maintaining 0 °C suppresses the homolytic cleavage of Cl₂, thereby preventing unwanted radical substitution at the allylic position.
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Reagent Addition: Slowly bubble Cl₂ gas (or add a stoichiometric equivalent of SO₂Cl₂ as a surrogate) into the solution until a faint, persistent pale-yellow color is observed.
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Validation (IPC): The persistence of the yellow tint visually confirms that the alkene has been fully consumed and a slight excess of chlorine is present in the system.
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Monitoring: Analyze an aliquot via TLC (Hexanes:EtOAc 7:3).
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Validation (IPC): The UV-active starting material (Rf ~0.5) must completely disappear, replaced by a more polar, UV-active product spot (Rf ~0.3) due to the addition of the electronegative chlorine atoms.
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Quench & Workup: Add 15 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes.
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Validation (IPC): The organic layer's yellow color will immediately dissipate, chemically validating the reduction of unreacted Cl₂ to benign chloride ions. This prevents oxidative degradation during solvent evaporation. Separate the layers, dry the organic phase over MgSO₄, and concentrate in vacuo to yield the product.
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Protocol B: Exhaustive Oxidation of Thioether
For laboratories where handling Cl₂ gas is prohibitive, starting from the corresponding sulfide is a highly reliable alternative.
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Reaction Setup: Dissolve 10.0 mmol of 2,3-dichloropropyl phenyl sulfide in 30 mL of DCM at 0 °C.
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Oxidant Addition: Add 22.0 mmol (2.2 eq) of meta-chloroperoxybenzoic acid (mCPBA, 77% w/w) in three equal portions over 15 minutes.
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Causality: The first equivalent rapidly and exothermically forms the sulfoxide. The second equivalent drives the kinetically slower oxidation to the sulfone. The 0.2 eq excess compensates for trace moisture and ensures absolute conversion.
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Monitoring: Track the reaction via LC-MS.
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Validation (IPC): You will observe a transient mass peak corresponding to the sulfoxide [M+16], which will eventually be entirely replaced by the sulfone peak [M+32].
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Quench & Purification: Quench the reaction with saturated aqueous NaHCO₃ and 10% Na₂S₂O₃.
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Validation (IPC): Spot the organic layer on KI-starch paper. A negative result (no blue-black color) self-validates the complete destruction of excess peroxides. The byproduct, meta-chlorobenzoic acid, is converted to its water-soluble sodium salt by the NaHCO₃, allowing it to be effortlessly removed in the aqueous wash.
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Strategic Applications in Drug Development
In the realm of medicinal chemistry and advanced organic synthesis, [(2,3-Dichloropropyl)sulfonyl]benzene is not an end-product but a highly strategic precursor.
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Synthesis of Michael Acceptors: By treating this compound with sterically hindered bases (e.g., DBU or potassium tert-butoxide), chemists can induce a double dehydrohalogenation. This eliminates two equivalents of HCl, yielding a conjugated phenylsulfonyl diene. These dienes are exceptionally potent Michael acceptors and highly reactive dienophiles in Diels-Alder cycloadditions.
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Radical Addition-Fragmentation: Allyl sulfones and their halogenated derivatives are renowned for their utility in photoredox-catalyzed radical reactions[4]. The sulfonyl group acts as an excellent leaving group in radical cascades, allowing the 2,3-dichloropropyl moiety to be seamlessly transferred to complex alkyl radicals, facilitating late-stage functionalization of drug candidates.
References
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The Royal Society of Chemistry. "Phenyl methyl sulfone". RSC Advances. URL:[Link]
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ACS Publications. "Synthesis of 4,4-Difluoroalkenes by Coupling of α-Substituted α,α-Difluoromethyl Halides with Allyl Sulfones under Photoredox Catalyzed Conditions". The Journal of Organic Chemistry. URL:[Link]
